molecular formula C9H18N2O4 B13813003 tert-butyl N-(4-nitrobutyl)carbamate

tert-butyl N-(4-nitrobutyl)carbamate

Cat. No.: B13813003
M. Wt: 218.25 g/mol
InChI Key: YZRQAKGDAIRQIT-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-nitrobutyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. The compound is characterized by the presence of a tert-butyl group, a nitro group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-nitrobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-nitrobutyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(4-nitrobutyl)carbamate can undergo oxidation reactions, especially at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.

Major Products Formed:

    Oxidation: Nitroso or hydroxylamine derivatives.

    Reduction: Amino derivatives.

    Substitution: Azido or other substituted derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-(4-nitrobutyl)carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functionalized carbamates.

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions involving carbamates. It is also used in the development of enzyme inhibitors.

Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as a prodrug. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-nitrobutyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The carbamate group can also form covalent bonds with active sites of enzymes, leading to irreversible inhibition.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate without the nitro group.

    N-(4-nitrobutyl)carbamate: Lacks the tert-butyl group.

    tert-Butyl N-(4-aminobutyl)carbamate: The nitro group is replaced by an amino group.

Uniqueness: tert-Butyl N-(4-nitrobutyl)carbamate is unique due to the presence of both the tert-butyl and nitro groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H18N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

tert-butyl N-(4-nitrobutyl)carbamate

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(12)10-6-4-5-7-11(13)14/h4-7H2,1-3H3,(H,10,12)

InChI Key

YZRQAKGDAIRQIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC[N+](=O)[O-]

Origin of Product

United States

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